2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-
Brand Name:
Vulcanchem
CAS No.:
144-35-4
VCID:
VC21043494
InChI:
InChI=1S/C17H18O6P2/c1-3-7-15(8-4-1)22-24-18-11-17(12-19-24)13-20-25(21-14-17)23-16-9-5-2-6-10-16/h1-10H,11-14H2
SMILES:
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4
Molecular Formula:
C17H18O6P2
Molecular Weight:
380.27 g/mol
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-
CAS No.: 144-35-4
Cat. No.: VC21043494
Molecular Formula: C17H18O6P2
Molecular Weight: 380.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144-35-4 |
|---|---|
| Molecular Formula | C17H18O6P2 |
| Molecular Weight | 380.27 g/mol |
| IUPAC Name | 3,9-diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C17H18O6P2/c1-3-7-15(8-4-1)22-24-18-11-17(12-19-24)13-20-25(21-14-17)23-16-9-5-2-6-10-16/h1-10H,11-14H2 |
| Standard InChI Key | SDCYWERHEYVPHL-UHFFFAOYSA-N |
| SMILES | C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
| Canonical SMILES | C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator